An In-depth Technical Guide to 4-(Morpholine-4-carbonyl)phenylboronic Acid: Properties and Applications
An In-depth Technical Guide to 4-(Morpholine-4-carbonyl)phenylboronic Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Morpholine-4-carbonyl)phenylboronic acid is a versatile organic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its unique structural features, combining a phenylboronic acid moiety with a morpholine carboxamide, make it a valuable building block in the synthesis of complex molecules with potential therapeutic applications. The boronic acid group serves as a key functional handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The morpholine component is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability to drug candidates.[] This whitepaper provides a comprehensive overview of the chemical properties, synthesis, and key applications of 4-(Morpholine-4-carbonyl)phenylboronic acid, with a focus on its role in the development of novel therapeutics.
Core Chemical Properties
A thorough understanding of the fundamental chemical properties of 4-(Morpholine-4-carbonyl)phenylboronic acid is crucial for its effective application in research and development. The key physicochemical data for this compound are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference |
| CAS Number | 389621-84-5 | |
| Molecular Formula | C₁₁H₁₄BNO₄ | |
| Molecular Weight | 235.04 g/mol | |
| Appearance | Solid | |
| Storage | Inert atmosphere, 2-8°C | [2] |
Structural and Identification Data
| Identifier | String | Reference |
| SMILES | O=C(N1CCOCC1)c2ccc(B(O)O)cc2 | |
| InChI | 1S/C11H14BNO4/c14-11(13-5-7-17-8-6-13)9-1-3-10(4-2-9)12(15)16/h1-4,15-16H,5-8H2 | |
| InChI Key | KMNLIQJXZPBCDU-UHFFFAOYSA-N |
Similarly, a precise experimentally determined pKa value for 4-(Morpholine-4-carbonyl)phenylboronic acid is not widely reported. However, the pKa of phenylboronic acids is known to be influenced by substituents on the phenyl ring.
Synthesis and Reactivity
The synthesis of 4-(Morpholine-4-carbonyl)phenylboronic acid and its derivatives is a critical aspect of its utility. While a specific, detailed, step-by-step protocol for its synthesis is not available in the public domain, the general approach often involves the borylation of a corresponding aryl halide.
General Synthesis Workflow
The logical workflow for the synthesis of 4-(Morpholine-4-carbonyl)phenylboronic acid typically starts from a readily available starting material like 4-bromobenzoyl chloride. This is reacted with morpholine to form the amide, followed by a borylation reaction to introduce the boronic acid moiety.
Caption: General synthesis pathway for 4-(Morpholine-4-carbonyl)phenylboronic acid.
Key Applications in Research and Development
4-(Morpholine-4-carbonyl)phenylboronic acid serves as a crucial intermediate in the synthesis of biologically active compounds, primarily through its participation in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. In this reaction, a boronic acid (or its ester) is coupled with an organic halide in the presence of a palladium catalyst and a base.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a generalized protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for use with 4-(Morpholine-4-carbonyl)phenylboronic acid.
Materials:
-
4-(Morpholine-4-carbonyl)phenylboronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C)[4]
-
Base (e.g., K₂CO₃, Na₂CO₃)[4]
-
Solvent (e.g., Dimethylformamide (DMF), Toluene/Water mixture)[4]
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), 4-(Morpholine-4-carbonyl)phenylboronic acid (1.2-1.5 equivalents), and the base (2.0 equivalents).
-
Add the solvent to the mixture.
-
Purge the reaction vessel with an inert gas for 10-15 minutes to remove oxygen.
-
Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (often between 80-110°C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery and Signaling Pathways
The morpholine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties.[5] While specific studies directly linking 4-(Morpholine-4-carbonyl)phenylboronic acid to the inhibition or modulation of particular signaling pathways are not extensively documented, its potential as a building block for inhibitors of key cellular pathways is significant. The general utility of morpholine-containing compounds and boronic acids in targeting various signaling cascades is an active area of research.
Potential Involvement in PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.[7] Numerous inhibitors targeting components of this pathway incorporate a morpholine ring, which can form critical hydrogen bonds within the ATP-binding pocket of these kinases.[6][8] Therefore, 4-(Morpholine-4-carbonyl)phenylboronic acid represents a valuable starting point for the synthesis of novel PI3K/Akt/mTOR inhibitors.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Potential Involvement in JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in immunity, inflammation, and cell proliferation.[9][10] Aberrant JAK/STAT signaling is implicated in various cancers and autoimmune diseases.[11][12] The development of small molecule inhibitors targeting JAKs or STATs is an area of intense research, and scaffolds derived from 4-(Morpholine-4-carbonyl)phenylboronic acid could be explored for this purpose.
Caption: Simplified JAK/STAT signaling pathway.
Potential Involvement in NF-κB Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway plays a central role in regulating inflammatory responses, immunity, and cell survival.[13] Chronic activation of the NF-κB pathway is associated with various inflammatory diseases and cancers.[14][15] The development of inhibitors of the NF-κB pathway is a key therapeutic strategy, and the structural motifs present in 4-(Morpholine-4-carbonyl)phenylboronic acid could be incorporated into novel modulators of this pathway.
Caption: Simplified canonical NF-κB signaling pathway.
Conclusion
4-(Morpholine-4-carbonyl)phenylboronic acid is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its well-defined chemical properties and reactivity, particularly in Suzuki-Miyaura coupling reactions, make it an important building block for the creation of novel and complex molecular architectures. The presence of the morpholine scaffold suggests its utility in the development of drug candidates with improved pharmacokinetic profiles. While further research is needed to fully elucidate its specific biological activities and to develop detailed experimental protocols, the information presented in this guide highlights the importance of 4-(Morpholine-4-carbonyl)phenylboronic acid as a key tool for researchers and scientists in the ongoing quest for new and effective therapeutic agents.
References
- 2. achmem.com [achmem.com]
- 3. researchgate.net [researchgate.net]
- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Proteomimetics of Natural Regulators of JAK–STAT Pathway: Novel Therapeutic Perspectives [frontiersin.org]
- 12. Modulating the JAK/STAT pathway with natural products: potential and challenges in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

